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Compound of Interest

Compound Name: Fak protac B5

Cat. No.: B12405660 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

evaluation of FAK PROTAC B5, a potent degrader of Focal Adhesion Kinase (FAK). This

document details the scientific background, experimental methodologies, and key data

associated with this promising anti-cancer agent.

Introduction to FAK and PROTAC Technology
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell

adhesion, migration, proliferation, and survival.[1][2][3][4][5] Overexpression and hyperactivity

of FAK are implicated in the progression and metastasis of various cancers, making it a

compelling target for therapeutic intervention.[2][4]

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce

the degradation of specific target proteins.[6][7][8] These heterobifunctional molecules consist

of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a

linker connecting the two. This ternary complex formation leads to the ubiquitination and

subsequent proteasomal degradation of the target protein.

Discovery of FAK PROTAC B5
FAK PROTAC B5 was developed as part of a study focused on designing and synthesizing

novel and potent PROTACs for non-small cell lung cancer.[6] The design strategy involved
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linking a derivative of the FAK inhibitor PF-562271 with pomalidomide, a ligand for the

Cereblon (CRBN) E3 ubiquitin ligase. A series of PROTACs with varying linkers were

synthesized and evaluated, leading to the identification of B5 as a highly effective FAK

degrader.

Quantitative Data Summary
The following tables summarize the key quantitative data for FAK PROTAC B5.

Parameter Value Cell Line Reference

FAK Binding Affinity

(IC50)
14.9 nM N/A [6][9]

FAK Degradation 86.4% at 10 nM A549 [6][9]

Antiproliferative

Activity (IC50)
0.14 ± 0.01 µM A549 [6][9]

Plasma Stability (t1/2) > 289.1 min N/A [9]

Membrane

Permeability
Moderate N/A [6][9]

Table 1: In Vitro Activity and Physicochemical Properties of FAK PROTAC B5

Experimental Protocols
Synthesis of FAK PROTAC B5
The synthesis of FAK PROTAC B5 is based on the conjugation of a PF-562271 derivative with

pomalidomide via a linker. While the exact multi-step synthesis is detailed in the source

literature, the general approach involves:

Synthesis of the PF-562271 derivative: Modification of the PF-562271 structure to introduce

a suitable attachment point for the linker.

Synthesis of the pomalidomide-linker conjugate: Pomalidomide is reacted with a bifunctional

linker to create an intermediate ready for conjugation.
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Final Conjugation: The PF-562271 derivative and the pomalidomide-linker conjugate are

reacted to yield the final FAK PROTAC B5 molecule.

Purification: The final product is purified using techniques such as column chromatography

and characterized by methods like NMR and mass spectrometry.

In Vitro FAK Degradation Assay (Western Blot)
Cell Culture: A549 human non-small cell lung cancer cells are cultured in appropriate media

until they reach 70-80% confluency.

Treatment: Cells are treated with varying concentrations of FAK PROTAC B5 (e.g., 0-100

nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

Cell Lysis: After treatment, cells are washed with PBS and lysed using RIPA buffer containing

protease and phosphatase inhibitors.

Protein Quantification: The total protein concentration in the lysates is determined using a

BCA protein assay.

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated

by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific for FAK. A loading control antibody (e.g., GAPDH or β-actin) is also used.

Subsequently, the membrane is incubated with a corresponding secondary antibody

conjugated to horseradish peroxidase.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Quantification: The intensity of the FAK band is quantified and normalized to the loading

control to determine the percentage of FAK degradation relative to the vehicle-treated

control.

Antiproliferative Assay (MTT Assay)
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Cell Seeding: A549 cells are seeded in 96-well plates at a specific density (e.g., 5,000

cells/well) and allowed to adhere overnight.

Treatment: The cells are then treated with a range of concentrations of FAK PROTAC B5 for

72 hours.

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each

well, and the plates are incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and DMSO is added to each well to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the

dose-response curve.

Cell Migration and Invasion Assays (Transwell Assay)
Cell Preparation: A549 cells are serum-starved for 24 hours before the assay.

Assay Setup: For the migration assay, cells are seeded in the upper chamber of a Transwell

insert. For the invasion assay, the insert is pre-coated with Matrigel. The lower chamber

contains a medium with a chemoattractant (e.g., fetal bovine serum).

Treatment: FAK PROTAC B5 is added to both the upper and lower chambers at various

concentrations.

Incubation: The plates are incubated for a specified time (e.g., 24-48 hours) to allow for cell

migration or invasion.

Cell Staining and Counting: Non-migrated/invaded cells on the upper surface of the insert

are removed. The cells that have migrated/invaded to the lower surface are fixed and stained

(e.g., with crystal violet).

Analysis: The number of stained cells is counted under a microscope in several random

fields to quantify cell migration or invasion.
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Signaling Pathways and Mechanism of Action
FAK is a central node in integrin and growth factor receptor signaling pathways, influencing

downstream effectors that regulate cell motility, proliferation, and survival.
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Caption: FAK signaling pathway initiated by ECM and growth factors.
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FAK PROTAC B5 functions by hijacking the cell's ubiquitin-proteasome system to induce the

degradation of FAK.

FAK PROTAC B5

FAK ProteinBinds

CRBN E3 Ligase
Recruits

Ternary Complex
(FAK-PROTAC-CRBN)

Poly-ubiquitinated
FAK

Ubiquitination

Ubiquitin
(Ub)

26S Proteasome
Recognition Degraded FAK

(Peptides)
Degradation

Click to download full resolution via product page

Caption: Mechanism of action of FAK PROTAC B5.

Experimental Workflow Visualization
The following diagram illustrates the typical workflow for the preclinical evaluation of FAK
PROTAC B5.
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Caption: Experimental workflow for FAK PROTAC B5 evaluation.

This guide provides a comprehensive overview of the discovery and characterization of FAK
PROTAC B5. The detailed protocols and compiled data serve as a valuable resource for
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researchers in the field of targeted protein degradation and cancer drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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